5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2763758-67-2
VCID: VC11634542
InChI: InChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H
SMILES:
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride

CAS No.: 2763758-67-2

Cat. No.: VC11634542

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride - 2763758-67-2

Specification

CAS No. 2763758-67-2
Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
IUPAC Name 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H
Standard InChI Key PSWXNTBDXXKFJT-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC1C2(CNC2)O.Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Stereochemistry

The molecule consists of a pyrrolidin-2-one ring (a five-membered lactam) connected to a 3-hydroxyazetidine group (a four-membered saturated heterocycle with a hydroxyl substituent). The azetidine’s hydroxyl group at position 3 introduces a chiral center, while the pyrrolidinone’s lactam group imposes conformational rigidity . The hydrochloride salt formation at the azetidine nitrogen optimizes crystallinity and bioavailability, a common strategy in pharmaceutical salt selection .

Table 1: Fundamental Structural Descriptors

PropertyValue
Molecular FormulaC₇H₁₂N₂O₂·HCl
SMILESC1CC(=O)NC1C2(CNC2)O.Cl
InChIKeyBZFCAIDGEIWCMX-UHFFFAOYSA-N
Exact Mass (Neutral)172.0848 g/mol
Exact Mass (Hydrochloride)208.0614 g/mol

The SMILES string confirms the connectivity: the pyrrolidinone’s carbonyl group (C=O) at position 2 links to the azetidine’s nitrogen, while the hydroxyl group occupies the azetidine’s 3-position .

Spectroscopic and Computational Characterization

Predicted Collision Cross-Section (CCS) Profiles

Ion mobility-mass spectrometry (IM-MS) CCS values provide insights into the gas-phase ion structure. The following table summarizes computationally predicted CCS values for major adducts :

Table 2: CCS Predictions for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺157.09715135.4
[M+Na]⁺179.07909139.0
[M+NH₄]⁺174.12369139.3
[M-H]⁻155.08259131.8

The 3.9 Ų difference between [M+H]⁺ and [M+Na]⁺ adducts suggests sodium coordination induces a more extended conformation, likely due to cation-π interactions with the pyrrolidinone ring .

Tandem MS Fragmentation Patterns

Although experimental MS/MS data are unavailable, in silico fragmentation (e.g., CFM-ID) predicts dominant cleavage pathways:

  • Lactam ring opening: Neutral loss of CO (28 Da) from the pyrrolidinone moiety.

  • Azetidine cleavage: Elimination of HCl (36 Da) followed by retro-aza-Michael decomposition.
    These pathways align with fragmentation behavior observed in related N-heterocyclic compounds .

Comparative Analysis with Structural Analogs

Azetidine-Containing Pharmaceuticals

Azetidine derivatives are increasingly utilized for their rigid, polar scaffolds:

Table 3: Marketed Drugs with Azetidine Moieties

DrugTargetAzetidine Substitution
CenicrivirocCCR2/5 antagonist3-Methoxyazetidine
AZD1722TRPM8 inhibitor3-Hydroxyazetidine

The 3-hydroxyazetidine group in the subject compound mirrors pharmacophores in clinical candidates, enhancing target binding through hydrogen bonding .

Pyrrolidinone-Based Therapeutics

Pyrrolidin-2-one rings feature prominently in neuromodulators and antivirals:

  • Rolipram: PDE4 inhibitor with anti-inflammatory effects

  • Abacavir: HIV reverse transcriptase inhibitor

The lactam’s electron-deficient carbonyl may facilitate π-stacking with aromatic residues in enzyme active sites, a property shared with the subject compound .

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